Doxorubicin-13C,d3
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Overview
Description
Doxorubicin-13C,d3 is a labeled analogue of doxorubicin, a chemotherapy medication used to treat various cancers. The compound is labeled with carbon-13 and deuterium, which makes it useful in research applications, particularly in studying metabolic pathways and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicin-13C,d3 involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research and clinical applications.
Chemical Reactions Analysis
Types of Reactions
Doxorubicin-13C,d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of doxorubicinol, a major metabolite.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include doxorubicinol, various oxidized metabolites, and substituted derivatives that retain the core structure of doxorubicin .
Scientific Research Applications
Doxorubicin-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of doxorubicin.
Biology: Employed in research on cellular uptake, distribution, and metabolism of doxorubicin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of doxorubicin in the body.
Industry: Applied in the development of new drug formulations and delivery systems
Mechanism of Action
The mechanism of action of doxorubicin-13C,d3 is similar to that of doxorubicin. It exerts its effects primarily through:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA damage.
Free Radical Generation: The compound generates reactive oxygen species, causing oxidative damage to cellular components
Comparison with Similar Compounds
Similar Compounds
Similar compounds to doxorubicin-13C,d3 include:
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and reduced cardiotoxicity.
Idarubicin: A synthetic analogue of daunorubicin with enhanced efficacy and reduced side effects
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within the body. This makes it an invaluable tool in both basic and applied research, providing insights that are not possible with the unlabeled compound.
Properties
Molecular Formula |
C27H29NO11 |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1/i2+1D3 |
InChI Key |
AOJJSUZBOXZQNB-PQNRZSIZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origin of Product |
United States |
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